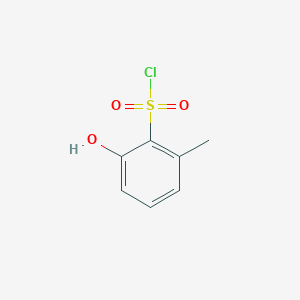
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S. It is a sulfonyl chloride derivative of methylphenol (cresol) and is used primarily in organic synthesis. This compound is known for its reactivity and is often utilized in the preparation of various chemical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride can be synthesized through the sulfonation of 2-hydroxy-6-methylbenzene (2,6-xylenol) followed by chlorination. The typical synthetic route involves the following steps:
Sulfonation: 2,6-xylenol is reacted with chlorosulfonic acid (ClSO3H) at low temperatures to introduce the sulfonyl chloride group.
Chlorination: The resulting sulfonic acid derivative is then treated with thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions to replace the sulfonyl chloride group.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Thioethers: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride
- 2-Hydroxy-4-methylbenzene-1-sulfonyl chloride
- 2-Hydroxy-3-methylbenzene-1-sulfonyl chloride
Uniqueness
2-Hydroxy-6-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the hydroxyl and methyl groups relative to the sulfonyl chloride group affects the compound’s electronic properties and steric hindrance, making it distinct from its isomers.
Propiedades
Fórmula molecular |
C7H7ClO3S |
|---|---|
Peso molecular |
206.65 g/mol |
Nombre IUPAC |
2-hydroxy-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H7ClO3S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4,9H,1H3 |
Clave InChI |
BIZKRLOOJRVXAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


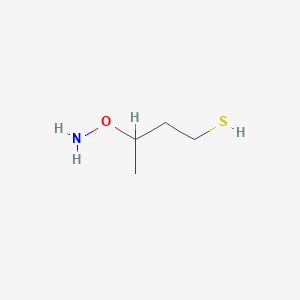

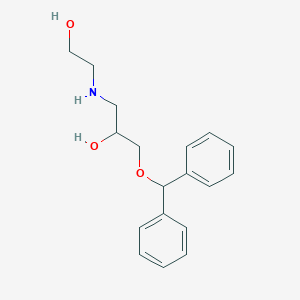
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
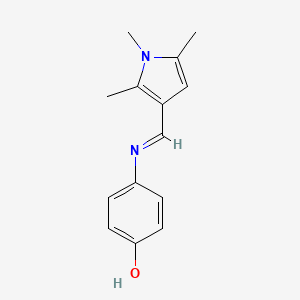
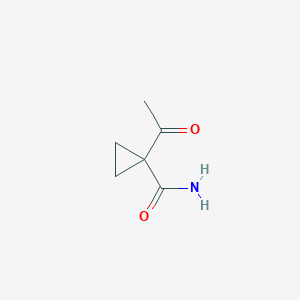
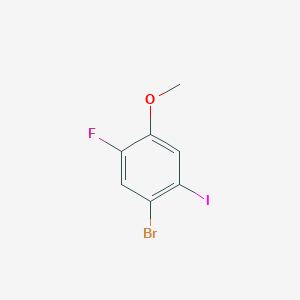
![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
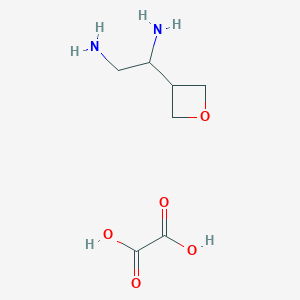
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
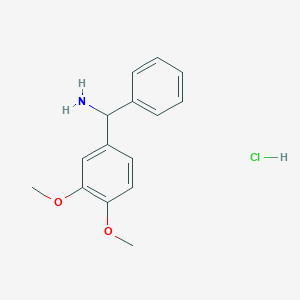
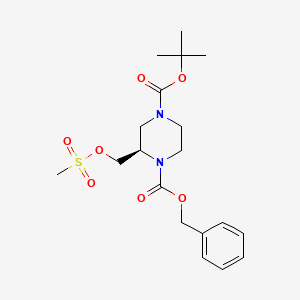
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
